(5S)-5-(aminomethyl)-4-methylmorpholin-3-one
CAS No.: 2866254-29-5
Cat. No.: VC12000334
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866254-29-5 |
|---|---|
| Molecular Formula | C6H12N2O2 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | (5S)-5-(aminomethyl)-4-methylmorpholin-3-one |
| Standard InChI | InChI=1S/C6H12N2O2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1 |
| Standard InChI Key | TZRKYCCNZAAKMF-YFKPBYRVSA-N |
| Isomeric SMILES | CN1[C@H](COCC1=O)CN |
| SMILES | CN1C(COCC1=O)CN |
| Canonical SMILES | CN1C(COCC1=O)CN |
Introduction
Chemical Identity and Structural Analysis
Core Structure and Stereochemistry
(5S)-5-(Aminomethyl)-4-methylmorpholin-3-one features a morpholin-3-one backbone, a partially saturated six-membered ring containing one oxygen and one nitrogen atom. The "3-one" designation indicates a ketone group at position 3. Key substituents include:
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4-Methyl group: A methyl substituent at position 4 of the ring.
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5-(Aminomethyl) group: A primary amine-bearing methyl group at position 5, with the (S)-configuration at this chiral center .
The stereochemistry at position 5 is critical for biological activity in analogous compounds, as seen in rivaroxaban intermediates where (S)-configuration improves target binding .
Molecular Formula and Properties
While exact data for this compound is limited, structural analogs provide insight:
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Molecular formula: Estimated as based on morpholinone core modifications .
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Molecular weight: ~156.18 g/mol (calculated from formula).
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Polar surface area (PSA): ~58 Ų (predicted using amine and ketone groups), suggesting moderate solubility in polar solvents .
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LogP: Estimated ~0.5–1.2, indicating balanced hydrophilicity/lipophilicity .
Synthesis and Structural Analogues
Synthetic Pathways
Though no direct synthesis reports exist for this compound, two plausible routes emerge from related morpholinone syntheses:
Ring-Closing Approach
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Amino alcohol precursor: React (S)-2-amino-3-methylbutanol with a β-keto ester.
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Cyclization: Acid-catalyzed formation of the morpholinone ring .
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Aminomethylation: Introduce the aminomethyl group via reductive amination .
Post-Modification Strategy
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Pre-formed morpholinone: Start with 4-methylmorpholin-3-one.
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Electrophilic substitution: Install the aminomethyl group at position 5 using a Mannich-type reaction .
Key Structural Analogues
Physicochemical and Spectroscopic Characterization
Predicted Spectral Features
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IR spectroscopy:
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NMR (¹H):
Stability and Reactivity
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Thermal stability: Likely stable to 150°C based on morpholinone analogs .
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pH sensitivity: Ketone group may undergo hydration in strongly acidic/basic conditions.
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Reactivity hotspots:
Industrial and Synthetic Applications
Pharmaceutical Intermediate
Used in synthesizing anticoagulants (e.g., rivaroxaban intermediates):
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Scale-up challenges:
Catalytic Applications
Morpholinones act as ligands in asymmetric catalysis:
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